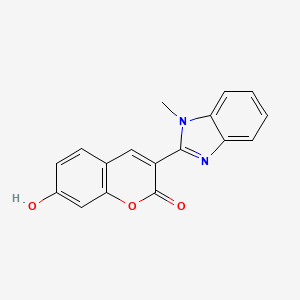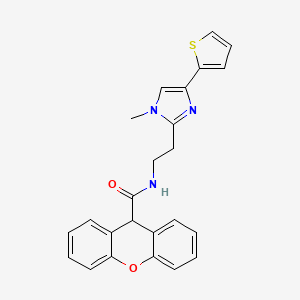![molecular formula C21H16N4O2S2 B3011092 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-81-6](/img/structure/B3011092.png)
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that likely falls into the category of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif . These types of compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of similar compounds involves an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . Cross-coupling reactions of this dibromide have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds often involve cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Aplicaciones Científicas De Investigación
a. Anticancer Properties: Molecules containing the thiophene ring system often exhibit promising anticancer activity. Researchers have explored the potential of thiophene-based compounds as novel chemotherapeutic agents . Further investigations into the specific mechanisms of action and their efficacy against different cancer types are warranted.
b. Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives have demonstrated anti-inflammatory and antimicrobial properties. For instance, suprofen, which features a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Organic Electronics and Semiconductors
Thiophene-based compounds play a crucial role in organic electronics and semiconductor materials:
a. Organic Field-Effect Transistors (OFETs): The incorporation of thiophene-mediated molecules contributes to the development of organic semiconductors. OFETs, which rely on organic materials for electronic applications, benefit from the unique properties of thiophene-containing compounds .
b. Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives find application in the fabrication of OLEDs. Their ability to emit light efficiently makes them valuable components in display technologies and lighting systems .
Industrial Chemistry and Material Science
Thiophene derivatives serve various purposes in industrial applications:
a. Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science. Their protective properties help prevent metal degradation caused by corrosion .
Future Prospects
As research continues, scientists may uncover additional applications for this intriguing compound. Investigating its interactions with biological targets, optimizing its synthesis, and exploring its pharmacological effects will contribute to its broader utilization.
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It is part of the organic π-conjugated electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties .
Biochemical Pathways
The compound affects the biochemical pathways related to photovoltaics, fluorescence, and photocatalysis . It is involved in the electron transfer process, which is crucial in these pathways .
Pharmacokinetics
Its role in photovoltaics and fluorescence suggests that it may have unique optoelectronic and photophysical properties .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system it is part of . This can lead to improved performance in photovoltaics, increased sensitivity in fluorescent sensors, and enhanced efficiency in photocatalytic applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, light is a crucial factor in its role as a photocatalyst . Additionally, the compound’s performance can be affected by the presence of other molecules in the system, such as electron donors in D–A systems .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHQTPXASOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)
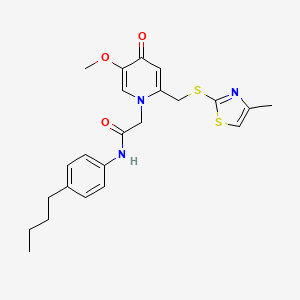
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
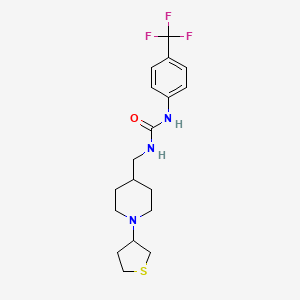
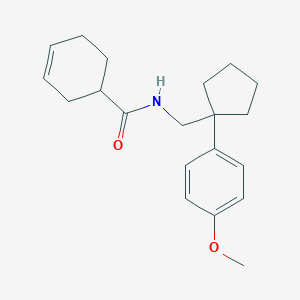
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
